molecular formula C19H24N2 B563506 Imipramine-d6 CAS No. 65100-45-0

Imipramine-d6

Cat. No.: B563506
CAS No.: 65100-45-0
M. Wt: 286.4 g/mol
InChI Key: BCGWQEUPMDMJNV-WFGJKAKNSA-N
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Description

Imipramine-d6 is a deuterium-labeled analog of imipramine hydrochloride, a tricyclic antidepressant (TCA) primarily used to inhibit serotonin (SERT) and norepinephrine (NET) transporters. This compound replaces six hydrogen atoms with deuterium, enhancing its stability in metabolic studies without significantly altering its pharmacodynamic properties . It exhibits an IC50 of 32 nM for SERT inhibition and is utilized in research to track parent drug metabolism, quantify metabolites (e.g., 2-hydroxy imipramine), and study exosome secretion modulation via acid sphingomyelinase (aSMase) inhibition . Its primary application lies in mass spectrometry, where it serves as an internal standard for precise quantification of imipramine and its metabolites in biological samples .

Properties

IUPAC Name

3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-bis(trideuteriomethyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2/c1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21/h3-6,8-11H,7,12-15H2,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCGWQEUPMDMJNV-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70662038
Record name 3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-bis[(~2~H_3_)methyl]propan-1-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65100-45-0
Record name 3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-bis[(~2~H_3_)methyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 65100-45-0
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Preparation Methods

Base Compound Synthesis

Imipramine’s core structure, 3-(10,11-dihydro-N,N-dimethyl-5H-dibenz[b,f]azepine-5-propanamine), is synthesized via a multi-step process involving dibenzazepine ring formation and subsequent alkylation. For deuterated analogs, critical hydrogen atoms (e.g., methyl groups or aromatic positions) are replaced with deuterium during intermediate stages.

Key Steps from Imipramine Pamoate Synthesis:

  • Imipramine Base Preparation: Imipramine hydrochloride is treated with sodium hydroxide to yield the free base, which is then isolated via solvent extraction.

  • Deuteration Strategy: Introducing deuterium at the N-methyl positions could involve substituting CH3\text{CH}_3 groups with CD3\text{CD}_3 during alkylation. For example, using deuterated methyl iodide (CD3I\text{CD}_3\text{I}) in the final alkylation step.

Deuteration Techniques for Imipramine-d6

Isotopic Exchange Reactions

Deuterium incorporation often employs proton-deuterium exchange under controlled conditions:

  • Acidic/Base-Catalyzed Exchange: Exposing Imipramine to deuterated solvents (e.g., D2O\text{D}_2\text{O}) at elevated temperatures facilitates H/D substitution at labile positions (e.g., amine hydrogens).

  • Catalytic Deuterogenation: Using platinum or palladium catalysts in D2\text{D}_2 atmosphere to saturate double bonds with deuterium.

Deuteration via Synthetic Intermediates

Building this compound from deuterated precursors ensures higher isotopic purity:

  • Deuterated Dibenzazepine Synthesis: Starting with deuterated aniline derivatives to construct the tricyclic core.

  • Alkylation with Deuterated Reagents: Using CD3Br\text{CD}_3\text{Br} or CD3I\text{CD}_3\text{I} to introduce deuterated methyl groups during the final alkylation step.

Solvent and Reaction Optimization

Solvent Selection

The choice of solvent significantly impacts yield and purity, as demonstrated in Imipramine Pamoate synthesis:

SolventRole in SynthesisPurity (%)Yield (%)
DichloromethaneFacilitates acid-base reaction99.7–99.992–98
Ethyl AcetatePrecipitation medium99.896
AcetoneAnti-solvent for crystallization99.795

For deuteration, deuterated solvents (e.g., CD3OD\text{CD}_3\text{OD}) may enhance isotopic incorporation while maintaining reaction efficiency.

Reaction Conditions

  • Temperature: Optimal range of 20–50°C, avoiding thermal degradation of deuterated intermediates.

  • Stirring Duration: 12–16 hours ensures complete reaction, particularly for slow deuteration processes.

Purification and Characterization

Crystallization Techniques

This compound can be purified via solvent-antisolvent methods:

  • Example Protocol: After reaction completion, distill 70–90% of dichloromethane and add acetone to precipitate the product. Filter and dry under vacuum to obtain crystalline this compound.

Analytical Validation

  • HPLC Analysis: Purity >99.7% confirmed via high-performance liquid chromatography (Fig. 1).

  • Spectroscopic Methods:

    • FT-IR: Peaks at 2900 cm1^{-1} (C-D stretching).

    • XRD: Distinct diffraction patterns confirming crystallinity.

    • Mass Spectrometry: Molecular ion peak at m/z 324.46 (calculated for C19H18D6N2\text{C}_{19}\text{H}_{18}\text{D}_6\text{N}_2).

Challenges and Mitigation Strategies

Isotopic Dilution

  • Cause: Incomplete deuteration during synthesis.

  • Solution: Use excess deuterated reagents and repeat exchange reactions.

Byproduct Formation

  • Cause: Residual protons in deuterated solvents.

  • Solution: Employ high-purity D2O\text{D}_2\text{O} (99.9% deuterium) and anhydrous conditions.

Comparative Analysis with Non-Deuterated Imipramine

ParameterImipramineThis compound
Molecular Weight280.41 g/mol286.46 g/mol
Metabolic StabilityLowerEnhanced (C-D bond inertia)
Analytical UtilityLimitedIdeal for MS-based assays

Industrial Scalability

Large-scale production adapts laboratory methods:

  • Cost-Efficiency: Bulk sourcing of deuterated reagents reduces expenses.

  • Quality Control: In-process checks via FT-IR and XRD ensure batch consistency .

Chemical Reactions Analysis

Types of Reactions: Imipramine-d6, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or peracids.

    N-Demethylation: Catalyzed by enzymes like cytochrome P450.

    Hydroxylation: Also catalyzed by cytochrome P450 enzymes under physiological conditions.

Major Products:

    Imipramine N-oxide: Formed through oxidation.

    Desipramine: Formed through N-demethylation.

    Hydroxylated Metabolites: Formed through hydroxylation.

Scientific Research Applications

Imipramine-d6 is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis. Some key applications include:

    Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of imipramine in biological systems.

    Metabolic Pathway Analysis: Helps in identifying and quantifying metabolites of imipramine.

    Drug Interaction Studies: Used to investigate interactions between imipramine and other drugs.

    Clinical Research: Employed in clinical trials to monitor drug levels and ensure accurate dosing

Mechanism of Action

Imipramine-d6, like imipramine, works by inhibiting the reuptake of neurotransmitters such as norepinephrine and serotonin. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and improving mood. The compound binds to the sodium-dependent serotonin transporter and sodium-dependent norepinephrine transporter, reducing the reuptake of these neurotransmitters by neurons .

Comparison with Similar Compounds

Imipramine (Non-Deuterated Parent Compound)

  • Mechanism: Inhibits SERT and NET, increasing synaptic serotonin and norepinephrine levels .
  • Clinical Use : Approved for major depressive disorder and enuresis. Efficacy is comparable to amitriptyline but with nuanced differences in side effect profiles .
  • Metabolism : Primarily metabolized by CYP2D6 to desipramine (active metabolite) and 2-hydroxy imipramine (inactive). Poor CYP2D6 metabolizers require dose adjustments .
  • Key Difference : Imipramine-d6 lacks therapeutic use but enhances analytical accuracy in pharmacokinetic studies .

Amitriptyline

  • Mechanism : Dual SERT/NET inhibition with stronger anticholinergic and antihistaminergic effects than imipramine .
  • Clinical Use : Superior efficacy in severe depression but higher sedation and weight gain risks .
  • Structural Difference : A tertiary amine (vs. imipramine’s secondary amine), contributing to broader receptor affinity.

Clomipramine

  • Mechanism : Potent SERT inhibition with moderate NET effects, often used for obsessive-compulsive disorder .
  • Metabolism : CYP2D6-dependent, similar to imipramine, but with a higher risk of drug interactions due to CYP1A2 involvement .

Table 1: Structural and Functional Comparison of TCAs

Compound Deuterated? Primary Targets CYP Metabolism Clinical Use
This compound Yes SERT, NET N/A (research use) Analytical standard
Imipramine No SERT, NET CYP2D6, CYP3A4 Depression, enuresis
Amitriptyline No SERT, NET, mAChR, H1 CYP2C19, CYP3A4 Severe depression
Clomipramine No SERT > NET CYP2D6, CYP1A2 OCD, depression

Comparison with Functionally Similar Monoamine Reuptake Inhibitors

Indatraline Hydrochloride

  • Mechanism: Non-selective inhibitor of dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, mimicking cocaine’s action .
  • Key Difference : Broader transporter inhibition compared to this compound, which selectively targets SERT/NET .

Cocaine

  • Mechanism : Blocks DAT > SERT > NET, causing rapid euphoria and addiction .

Comparison with Deuterated Analogs

Balipramine Hydrochloride-d6

  • Structure : Deuterated derivative of balipramine, a TCA analog.
  • Application : Used in metabolic studies similar to this compound but with distinct pharmacokinetic profiles due to structural variations .

2-Hydroxy this compound β-D-Glucuronide

  • Role : Deuterated metabolite of this compound, serving as an internal standard for glucuronidated phase II metabolites .
  • Difference : Reflects hepatic conjugation processes, unlike the parent compound, which focuses on phase I metabolism .

Table 2: Deuterated Compounds in Research

Compound Application Metabolic Pathway Studied
This compound Quantification of imipramine Phase I (CYP2D6)
2-Hydroxy this compound Tracking hydroxylated metabolites Phase I oxidation
2-Hydroxy this compound-gluc Glucuronidation kinetics Phase II conjugation
Balipramine-d6 Comparative metabolic stability CYP-mediated oxidation

Metabolic Stability and Isotope Effects

Deuteration in this compound reduces metabolic degradation rates (kinetic isotope effect), prolonging its half-life in vitro. This property is critical for accurate metabolite tracking, contrasting with non-deuterated TCAs like imipramine, which undergo rapid CYP2D6-mediated conversion to desipramine .

Biological Activity

Imipramine-d6 is a deuterium-labeled derivative of the tricyclic antidepressant imipramine, which is primarily used in research settings to investigate its pharmacological properties and mechanisms of action. This compound retains the biological activity of its parent molecule while offering enhanced analytical capabilities due to its stable isotope labeling. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

This compound functions primarily as a serotonin and norepinephrine reuptake inhibitor (SNRI) . By inhibiting the reuptake of these neurotransmitters, it increases their availability in the synaptic cleft, which can enhance mood and alleviate depressive symptoms. The compound has an IC50 value of 32 nM for the serotonin transporter, indicating its potency in this regard .

Key Mechanisms:

  • Serotonin Reuptake Inhibition: Increases serotonin levels, which is crucial for mood regulation.
  • Norepinephrine Reuptake Inhibition: Enhances norepinephrine availability, contributing to improved energy and alertness.
  • Neurochemical Pathways: Studies suggest that this compound may influence various neurochemical pathways beyond serotonin and norepinephrine, making it a valuable tool for understanding antidepressant mechanisms.

Applications in Research

This compound is widely utilized in pharmacokinetic studies due to its stable isotope labeling. This feature allows researchers to track the compound's metabolism and distribution within biological systems without altering its pharmacological properties. Some notable applications include:

  • Proteomics: Used for quantifying drug interactions with proteins involved in neurotransmitter transport.
  • Metabolic Studies: Facilitates the investigation of metabolic pathways affected by antidepressants.
  • Drug Development: Assists in understanding the pharmacokinetics of new antidepressant formulations .

Case Studies and Research Findings

Several studies have examined the effects of this compound and its parent compound on various conditions:

  • Antidepressant Efficacy:
    • A study involving elderly patients with treatment-resistant depression (TRD) found that while traditional antidepressants showed limited efficacy, augmentative strategies with compounds like Imipramine demonstrated improved outcomes in some cases .
  • Cardiotoxicity Assessment:
    • Research highlighted potential cardiotoxic effects associated with tricyclic antidepressants, including this compound. These effects include prolonged QT intervals and other cardiac complications, necessitating careful monitoring during treatment .
  • Cytotoxicity in Cancer Cells:
    • A study showed that desipramine (a related compound) enhanced the cytotoxic effects of platinum-based chemotherapeutics in colorectal cancer cells, suggesting potential applications for this compound in oncology research .

Comparative Data Table

PropertyThis compoundImipramine
Molecular FormulaC19H18D6N2C19H24N2
Molecular Weight286.44 g/mol280.37 g/mol
IC50 (Serotonin Transporter)32 nM35 nM
Primary UseResearchClinical treatment
Key MechanismSNRISNRI

Q & A

Basic: What analytical methods are most effective for quantifying Imipramine-d6 in biological matrices, and how should they be validated?

This compound, a deuterated analog of imipramine, is commonly quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity for isotopic analogs. Key validation parameters include:

  • Selectivity : Ensure no interference from endogenous compounds or metabolites in matrices like plasma or brain tissue.
  • Linearity : Validate over a concentration range covering expected pharmacokinetic levels (e.g., 1–1000 ng/mL).
  • Accuracy/Precision : Meet FDA guidelines (e.g., ±15% deviation for accuracy, <15% RSD for precision).
  • Stability : Assess short-term (room temperature) and long-term (-80°C) storage conditions .

Basic: How does deuterium labeling in this compound influence its metabolic stability compared to non-deuterated imipramine?

Deuterium substitution at specific positions (e.g., methyl groups) reduces cytochrome P450-mediated metabolism via the kinetic isotope effect (KIE), slowing hydrogen/deuterium abstraction. This increases the compound’s half-life, making it a robust internal standard for pharmacokinetic studies. However, the extent of stabilization depends on the labeling position and enzyme-substrate interactions .

Advanced: What experimental design considerations are critical when using this compound to study serotonin transporter (SERT) inhibition kinetics?

To avoid confounding factors:

  • Control for Isotope Effects : Verify that deuterium labeling does not alter SERT binding affinity by comparing inhibition constants (IC50) of this compound and non-deuterated imipramine.
  • Matrix Effects : Use matched matrices (e.g., plasma from the same species) to account for ion suppression/enhancement in LC-MS/MS.
  • Dose-Response Curves : Include multiple concentrations (e.g., 0.1–100 nM) to assess competitive vs. non-competitive inhibition mechanisms.
  • Replicate Experiments : Perform triplicate runs to address variability in transporter expression levels (e.g., in HEK293 cell models) .

Advanced: How should researchers address contradictions between in vitro and in vivo data on this compound’s role in exosome secretion inhibition?

Conflicting results often arise from differences in experimental systems:

  • In Vitro Limitations : Cell lines (e.g., MCF-7) may lack physiological concentrations of aSMase or lipid raft components critical for exosome biogenesis.
  • In Vivo Complexity : Plasma protein binding or tissue distribution in animal models may reduce this compound bioavailability.
    Resolution Strategy :
    • Conduct dose-ranging studies in vivo to identify thresholds for aSMase inhibition.
    • Use knockout models (e.g., aSMase-deficient mice) to isolate this compound’s effects .

Basic: What are the primary applications of this compound in neuropharmacology research?

This compound is primarily used as:

  • Internal Standard : For quantifying imipramine and metabolites in LC-MS/MS assays.
  • Mechanistic Probe : To study SERT inhibition kinetics and its impact on serotonin reuptake in depression models.
  • Tracer in ADME Studies : Track metabolic pathways without interference from endogenous compounds .

Advanced: How can researchers optimize this compound’s use in cross-species pharmacokinetic studies while accounting for interspecies variability?

  • Allometric Scaling : Adjust doses based on body surface area and metabolic rate differences (e.g., rat vs. human).
  • Species-Specific Metabolism : Characterize major metabolites (e.g., desipramine-d6) in each species using hepatocyte incubation assays.
  • Protein Binding Corrections : Measure free drug concentrations in plasma using ultrafiltration to account for species-specific albumin binding .

Basic: What quality control measures are essential when synthesizing this compound for research use?

  • Isotopic Purity : Confirm ≥98% deuterium incorporation via nuclear magnetic resonance (NMR) or high-resolution MS.
  • Chemical Stability : Test under storage conditions (e.g., -20°C vs. room temperature) to prevent degradation.
  • Batch Consistency : Ensure reproducibility across synthesis batches using standardized protocols .

Advanced: What statistical approaches are recommended for analyzing dose-dependent effects of this compound in longitudinal studies?

  • Mixed-Effects Models : Account for inter-individual variability and repeated measurements over time.
  • Nonlinear Regression : Fit dose-response data to sigmoidal curves (e.g., Hill equation) to estimate EC50 and efficacy.
  • Survival Analysis : For studies assessing long-term outcomes (e.g., behavioral changes in rodent models) .

Advanced: How can researchers validate this compound’s specificity in multiplex assays with structurally similar antidepressants?

  • Cross-Reactivity Testing : Co-incubate this compound with analogs (e.g., amitriptyline-d6) to assess assay interference.
  • Fragment Ion Analysis : Use MS/MS to identify unique product ions for this compound, avoiding overlaps.
  • Silencing Experiments : Knock down SERT in cell models to confirm this compound’s target specificity .

Basic: What ethical and regulatory guidelines apply to using this compound in preclinical studies?

  • Animal Welfare : Follow ARRIVE 2.0 guidelines for reporting in vivo experiments.
  • Deuterated Compound Safety : Submit protocols to institutional biosafety committees (IBCs) for review, even if this compound is not classified as a drug.
  • Data Transparency : Share raw LC-MS/MS data and synthesis protocols in public repositories (e.g., Zenodo) .

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